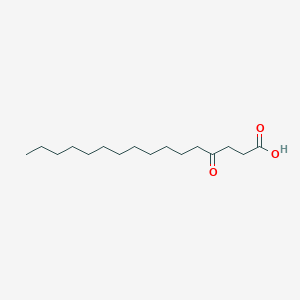

4-oxohexadecanoic acid

Description

4-Oxohexadecanoic acid (C₁₆H₃₀O₃) is a long-chain keto fatty acid characterized by a 16-carbon backbone with a ketone group at the fourth carbon position. Structurally, it combines hydrophobic alkyl chain properties with the reactivity of a carbonyl group, making it a versatile intermediate in organic synthesis and lipid biochemistry. The compound is synthesized via catalytic hydrogenation or reduction of keto acids, as demonstrated by its conversion to 4-hydroxyhexadecanoic acid lactone using sodium amalgam . Its applications span industrial processes (e.g., surfactant production) and biological studies, where its metabolic pathways are of interest.

Properties

IUPAC Name |

4-oxohexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)13-14-16(18)19/h2-14H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZROXXGLBIKCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314303 | |

| Record name | 4-Oxohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4144-56-3 | |

| Record name | 4-Oxohexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxohexadecanoic acid can be synthesized through various methods. One common approach involves the oxidation of hexadecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve the desired product.

Industrial Production Methods

In industrial settings, 4-oxohexadecanoic acid can be produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Oxohexadecanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form diacids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-hydroxyhexadecanoic acid.

Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Diacids and other oxidized derivatives.

Reduction: 4-Hydroxyhexadecanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Radiotracer Development

One of the notable applications of 4-oxohexadecanoic acid is in the development of radiotracers for imaging fatty acid metabolism. A study synthesized a radiotracer known as 99mTc-CpTT-4-oxo-hexadecanoic acid, which was evaluated for its efficacy in myocardial imaging. The radiotracer demonstrated significant accumulation in heart tissues, indicating its potential for assessing cardiac health and fatty acid metabolism in vivo. The tissue distribution study revealed that the radiotracer had a high uptake ratio in the heart compared to blood, with values of 9.03% ID/g at 1 minute and 5.41% ID/g at 5 minutes post-injection .

1.2 Anticancer Activity

Research has indicated that fatty acids, including derivatives like 4-oxohexadecanoic acid, may exhibit anticancer properties. These compounds can be utilized in drug conjugates targeting cancer cells, enhancing selectivity and reducing side effects compared to conventional therapies. For instance, studies have shown that fatty acids can be incorporated into drug delivery systems that release cytotoxic agents specifically within tumor environments, leveraging the unique metabolic profiles of cancer cells .

Biochemical Applications

2.1 Fatty Acid Metabolism Studies

4-Oxohexadecanoic acid plays a crucial role in understanding fatty acid metabolism, particularly in peroxisomal beta-oxidation pathways. Research has demonstrated that intermediates produced during the metabolism of hexadecanoic acid can provide insights into metabolic disorders and energy production mechanisms . The identification of various acyl-CoA esters during these processes underscores the importance of such compounds in metabolic studies.

2.2 Antioxidant Properties

Recent investigations into bioactive compounds derived from cyanobacteria have highlighted the antioxidant potential of long-chain fatty acids like 4-oxohexadecanoic acid. These compounds can scavenge free radicals and mitigate oxidative stress, which is implicated in various chronic diseases such as cancer and diabetes .

Environmental Applications

3.1 Biodegradation Studies

The environmental impact of fatty acids, including their derivatives, is significant in bioremediation efforts. Studies have shown that certain microorganisms can utilize 4-oxohexadecanoic acid as a carbon source, contributing to the biodegradation of organic pollutants in contaminated environments . This application is particularly relevant for developing sustainable waste management strategies.

Data Table: Summary of Applications

Case Studies

Case Study 1: Myocardial Imaging with Radiotracers

In a study conducted on mice, the synthesized radiotracer based on 4-oxohexadecanoic acid demonstrated rapid accumulation in cardiac tissues, suggesting its utility in evaluating myocardial function and fatty acid metabolism under pathological conditions.

Case Study 2: Antioxidant Activity Assessment

A comprehensive analysis of cyanobacterial extracts revealed that long-chain fatty acids exhibited significant antioxidant activity, supporting their potential use in nutraceutical applications aimed at preventing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 4-oxohexadecanoic acid involves its interaction with various molecular targets and pathways. The keto group can participate in redox reactions, influencing cellular redox balance. Additionally, the compound can interact with enzymes involved in fatty acid metabolism, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Keto Acids

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 4-Oxohexadecanoic acid | C₁₆H₃₀O₃ | 270.41 | Carboxylic acid, ketone (C4) | 16-carbon chain, C4 ketone |

| 4-Oxododecanedioic acid | C₁₂H₂₀O₅ | 244.28 | Two carboxylic acids, ketone (C4) | 12-carbon chain, dicarboxylic |

| 4-Oxooctadecanoic acid | C₁₈H₃₄O₃ | 298.46 | Carboxylic acid, ketone (C4) | 18-carbon chain, C4 ketone |

| 4-Hydroxy-2-oxohexanoic acid | C₆H₁₀O₄ | 146.14 | Carboxylic acid, ketone (C2), hydroxyl (C4) | Shorter chain, multifunctional |

| 6-(4-Heptyloxyphenyl)-6-oxohexanoic acid | C₁₉H₂₈O₄ | 320.42 | Carboxylic acid, ketone (C6), aromatic ether | Aromatic substitution, branched |

Key Observations :

- Chain Length: 4-Oxohexadecanoic acid (C16) exhibits intermediate hydrophobicity compared to shorter-chain analogs like 4-hydroxy-2-oxohexanoic acid (C6) and longer derivatives like 4-oxooctadecanoic acid (C18). Longer chains enhance lipid solubility but reduce aqueous reactivity .

- Functional Groups: The presence of two carboxylic groups in 4-oxododecanedioic acid increases polarity, making it suitable for polymer synthesis, whereas 4-oxohexadecanoic acid’s single carboxylic group favors emulsification applications .

- Aromatic vs.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- Solubility : Shorter-chain keto acids (e.g., C6 derivatives) exhibit higher water solubility due to reduced hydrophobicity.

- Thermal Stability: Longer-chain acids like 4-oxooctadecanoic acid resist thermal degradation better than shorter analogs, a critical factor in high-temperature industrial processes .

Biological Activity

4-Oxohexadecanoic acid, also known as 4-ketohexadecanoic acid, is a long-chain fatty acid characterized by a keto group at the fourth carbon position of the hexadecanoic acid chain. Its molecular formula is . This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities and applications.

The biological activity of 4-oxohexadecanoic acid is primarily attributed to its interaction with metabolic pathways. The keto group can participate in redox reactions, influencing cellular redox balance and potentially modulating various metabolic processes. Furthermore, it may interact with enzymes involved in fatty acid metabolism, affecting lipid metabolism and energy homeostasis .

Research Findings

Research has indicated that 4-oxohexadecanoic acid may play a role in:

- Metabolic Pathways : It has been studied for its influence on lipid metabolism and energy production in cells.

- Therapeutic Applications : Preliminary studies suggest potential applications in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds .

Case Studies

- Metabolic Effects : A study explored the effects of 4-oxohexadecanoic acid on lipid profiles in animal models. Results indicated a modulation of triglyceride levels and improved insulin sensitivity, suggesting its potential role in managing metabolic disorders .

- Antimicrobial Properties : Another investigation assessed the antimicrobial activity of 4-oxohexadecanoic acid against various bacterial strains. The compound demonstrated significant inhibitory effects, indicating its potential as a natural preservative or therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-oxohexadecanoic acid, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 16-Oxohexadecanoic Acid | Keto group at the sixteenth carbon position | Potentially similar metabolic effects |

| 11-Oxohexadecanoic Acid | Keto group at the eleventh carbon position | Limited research on biological activity |

| 16-Hydroxy-10-oxohexadecanoic Acid | Hydroxyl and keto groups present | May exhibit different metabolic pathways |

4-Oxohexadecanoic acid is distinguished by the specific positioning of its keto group, which influences both its chemical reactivity and biological activities compared to these similar compounds .

Synthetic Routes

4-Oxohexadecanoic acid can be synthesized through several methods:

- Oxidation of Hexadecanoic Acid : Using oxidizing agents such as potassium permanganate or chromium trioxide under controlled acidic conditions .

Industrial Production

In industrial settings, the compound is produced through large-scale oxidation processes utilizing continuous flow reactors to enhance efficiency and yield. It serves as an intermediate in the production of specialty chemicals, surfactants, and lubricants .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-oxohexadecanoic acid, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : The synthesis of 4-oxohexadecanoic acid can be achieved via ketonization of fatty acid derivatives. A documented approach involves starting with 1-decene or 2-decanone, followed by oxidation and carboxylation steps. For optimization, researchers should systematically vary parameters such as catalyst type (e.g., acidic or enzymatic), temperature (50–80°C), and reaction time. Yield comparisons can be performed using gravimetric analysis or HPLC quantification. Purity should be verified via NMR (e.g., δ 2.4–2.6 ppm for the ketone group) and mass spectrometry (m/z 285.2 for [M+H]⁺) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing 4-oxohexadecanoic acid, and what are key data interpretation considerations?

- Methodological Answer :

- NMR : Focus on ¹³C NMR to confirm the ketone carbonyl signal (~210 ppm) and the carboxylic acid group (~180 ppm).

- HPLC : Use a C18 column with UV detection (210 nm) to assess purity; retention times can be compared against standards.

- MS : High-resolution MS (HRMS) is critical to distinguish isotopic patterns and confirm molecular formula (C₁₆H₃₀O₃).

Data interpretation should account for solvent artifacts (e.g., DMSO-d₆ in NMR) and baseline noise in chromatograms. Cross-validation with synthetic intermediates is recommended .

Q. What are the recommended storage conditions and handling protocols for 4-oxohexadecanoic acid in laboratory settings?

- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to prevent ketone oxidation. Handling requires nitrile gloves (tested for chemical resistance) and fume hood use to avoid inhalation. Degradation can be monitored via periodic FT-IR analysis (loss of C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the kinetic parameters of 4-oxohexadecanoic acid in enzymatic reactions (e.g., β-oxidation), controlling variables like pH and temperature?

- Methodological Answer :

- Experimental Design : Use a stopped-flow spectrophotometer to monitor NADH depletion (340 nm) in real-time.

- Variable Control : Maintain pH buffers (e.g., Tris-HCl for pH 7–9) and thermostatted reaction chambers (±0.1°C).

- Data Analysis : Apply Michaelis-Menten kinetics using nonlinear regression (e.g., GraphPad Prism) to calculate and . Include triplicate runs and statistical validation (e.g., ANOVA) .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of 4-oxohexadecanoic acid across studies?

- Methodological Answer :

- Comparative Analysis : Replicate solubility tests (e.g., shake-flask method) in standardized solvents (water, ethanol) at 25°C.

- DSC Validation : Use differential scanning calorimetry (DSC) to determine melting points at controlled heating rates (5°C/min).

- Statistical Reconciliation : Apply Grubbs’ test to identify outliers and meta-analysis to assess systematic errors (e.g., purity differences) .

Q. In metabolic studies, what experimental approaches elucidate the role of 4-oxohexadecanoic acid in lipid peroxidation or signaling pathways?

- Methodological Answer :

- In Vitro Models : Treat cell lines (e.g., HepG2) with 4-oxohexadecanoic acid and quantify lipid peroxidation via malondialdehyde (MDA) assays (thiobarbituric acid reactive substances, TBARS).

- Omics Integration : Combine LC-MS/MS-based lipidomics with transcriptomics (RNA-seq) to identify downstream gene targets (e.g., PPAR-γ).

- Controls : Include antioxidants (e.g., α-tocopherol) to isolate oxidation-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.